molecular formula C9H9NO2 B13327462 Rel-((1S,2R)-2-nitrocyclopropyl)benzene

Rel-((1S,2R)-2-nitrocyclopropyl)benzene

Cat. No.: B13327462
M. Wt: 163.17 g/mol
InChI Key: XRNLPUUQLOMTGY-DTWKUNHWSA-N
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Description

Rel-((1S,2R)-2-nitrocyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with a nitro group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1S,2R)-2-nitrocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method involves the reaction of styrene with a diazo compound in the presence of a catalyst to form the cyclopropyl ring. The resulting cyclopropylbenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-((1S,2R)-2-nitrocyclopropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated benzene derivatives.

Scientific Research Applications

Rel-((1S,2R)-2-nitrocyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-((1S,2R)-2-nitrocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The cyclopropyl ring’s strained structure can also affect its binding to biological targets, potentially leading to unique biological effects.

Comparison with Similar Compounds

Rel-((1S,2R)-2-nitrocyclopropyl)benzene can be compared with similar compounds such as:

  • Rel-((1S,2R)-2-nitrocyclopropyl)methane
  • Rel-((1S,2R)-2-nitrocyclopropyl)ethane
  • Rel-((1S,2R)-2-nitrocyclopropyl)propane

These compounds share the cyclopropyl and nitro functional groups but differ in the nature of the substituent attached to the cyclopropyl ring. The presence of the benzene ring in this compound imparts unique aromatic properties, making it distinct from its analogs.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

[(1S,2R)-2-nitrocyclopropyl]benzene

InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1

InChI Key

XRNLPUUQLOMTGY-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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